Synthesis Methods
The synthesis of [4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride typically involves several key steps:
Technical Parameters: Typical reaction conditions may include temperatures ranging from room temperature to reflux, with reaction times varying from several hours to overnight depending on the reactivity of the substrates involved.
Molecular Structure
The molecular formula for [4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride is C10H12F3N·HCl. The structure consists of:
Reactions Involving [4-Isopropoxy-3-(trifluoromethyl)phenyl]amine Hydrochloride
This compound can participate in various chemical reactions:
Mechanism of Action
The mechanism by which [4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride exerts its effects is primarily through inhibition of specific tyrosine kinases involved in cell signaling pathways. This inhibition can lead to:
The trifluoromethyl group enhances binding affinity to target proteins by increasing hydrophobic interactions, which is crucial for its therapeutic efficacy against leukemic cells .
Property | Value |
---|---|
Molecular Weight | 227.21 g/mol |
Melting Point | Not well-documented |
Solubility | Soluble in water (as HCl salt) |
Appearance | White crystalline solid |
Stability | Stable under normal conditions |
The compound exhibits good solubility in polar solvents due to its ionic nature when in hydrochloride form. Its stability is generally high, but care must be taken to avoid moisture which can lead to hydrolysis or degradation over time .
Scientific Applications
[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride has several notable applications:
[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride (CAS: 1609400-21-6; 70338-45-3) belongs to the meta-substituted aniline derivative class, characterized by distinct electron-withdrawing and electron-donating functional groups. Its molecular formula is C₁₀H₁₃ClF₃NO, with a molecular weight of 255.67 g/mol [2] . The structure comprises:
The -CF₃ group critically influences pharmacodynamic and pharmacokinetic properties:
Trifluoromethyl-substituted anilines gained prominence after Lehmann's 1958 discovery of their serotonin-inhibiting effects [7]. The specific isopropoxy-trifluoromethyl combination emerged in the 2000s during kinase inhibitor development. Its utility was proven in nilotinib (Tasigna®), a BCR-ABL inhibitor for chronic myeloid leukemia, where it serves as a key intermediate . Recent pharmaceutical pipelines show >15% of candidates incorporate similar trifluoromethyl-alkoxy aniline motifs, reflecting their versatility in targeting nucleotide-binding domains [7] [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: